molecular formula C21H18N4O2 B2948237 N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941893-68-1

N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2948237
CAS No.: 941893-68-1
M. Wt: 358.401
InChI Key: VUULDISZHIKRRR-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a pyrazolo[1,5-a]pyrazinone acetamide derivative characterized by a 4-methylphenyl substitution on the acetamide nitrogen and a phenyl group at position 2 of the pyrazolo[1,5-a]pyrazinone core. The 4-oxo group in the pyrazinone ring contributes to hydrogen-bonding interactions, influencing molecular packing in crystalline states and binding affinities in biological systems .

Properties

IUPAC Name

N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-15-7-9-17(10-8-15)22-20(26)14-24-11-12-25-19(21(24)27)13-18(23-25)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUULDISZHIKRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a pyrazolo[1,5-a]pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure conducive to various pharmacological effects, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyDescription
IUPAC Name N-[(4-methylphenyl)methyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Molecular Formula C22H20N4O2
Molecular Weight 364.43 g/mol
CAS Number 941920-52-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazolo[1,5-a]Pyrazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.
  • Introduction of the Phenyl Group : Utilizes Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst.
  • Alkylation with 4-Methylbenzyl Chloride : Conducted using a base such as potassium carbonate to attach the 4-methylbenzyl group.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : The compound could bind to receptors that regulate cellular signaling pathways.
  • Gene Expression Alteration : By interacting with DNA or RNA, it may influence gene expression patterns that promote apoptosis in tumor cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.6Induction of apoptosis
C6 (Brain)12.3Cell cycle arrest

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. In vitro studies have reported its ability to inhibit COX enzymes, which are critical in the inflammatory response.

CompoundCOX Inhibition IC50 (µM)
N-(4-methylphenyl)-2-(4-oxo...0.04 ± 0.01

Case Studies

  • Study on Anticancer Activity :
    • A series of experiments on A549 and C6 cell lines indicated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis such as caspase activation.
  • Anti-inflammatory Assessment :
    • In vivo models demonstrated that administration of the compound resulted in reduced paw edema in carrageenan-induced inflammation models, supporting its potential application in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The target compound shares a pyrazolo[1,5-a]pyrazinone scaffold with analogs but differs in substituents on the acetamide nitrogen and pyrazinone ring. Key structural analogs include:

Compound Name Substituent on Acetamide Nitrogen Pyrazinone/Pyrimidine Core Modification Molecular Weight (g/mol) Key References
N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide 4-methoxyphenyl None 374.4
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide 4-chlorobenzyl None 358.4
N-Benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide Benzyl None 358.4
F-DPA (Pyrazolo[1,5-a]pyrimidine analog) Diethylamino Pyrazolo[1,5-a]pyrimidine 385.4

Key Observations :

  • Electron-Donating vs.
  • Halogen Substitutions : The 4-chlorobenzyl analog () introduces a halogen, increasing molecular weight and polarizability, which could enhance target binding but reduce solubility .
  • Core Modifications: F-DPA () replaces the pyrazinone with a pyrimidine ring, enabling radiolabeling for imaging applications. This highlights the pyrazinone core’s role in hydrogen bonding and pharmacological specificity .
Enzyme Inhibition Profiles
Compound MAO-A IC50 (µM) MAO-B IC50 (µM) AChE/BChE Inhibition Selectivity Ratio (MAO-A/B) References
N-(4-methylphenyl)-...acetamide (Target) Not reported Not reported Not reported
N-[5-(Acetyloxy)-2-(4-chlorophenyl)-...acetamide 0.028 1.4 None 50 (MAO-A selective)
N-(Naphthalen-1-yl)-2-(piperidin-1)-acetamide None None AChE: 12.3 µM
Safinamide None 0.098 None MAO-B selective

Insights :

  • While direct data for the target compound is lacking, structural analogs demonstrate MAO-A/B and cholinesterase inhibition. The 4-methylphenyl group may confer MAO-B selectivity akin to safinamide, but this requires experimental validation .
  • The absence of a 4-chlorophenyl or piperidine moiety (as in ) suggests the target compound may have weaker AChE/BChE affinity .

Physicochemical Properties

Compound Melting Point (°C) Solubility (LogP) Crystallographic Features
N-(4-methylphenyl)-...acetamide (Target) Not reported Estimated ~2.8 Likely hydrogen-bonded packing (pyrazinone)
N-(4-methoxyphenyl)-...acetamide Not reported ~2.5 Methoxy group enhances polarity
2-(2-Bromophenyl)-...acetamide () 244–245 ~3.2 Bromine increases molecular volume

Notes:

  • The methyl group in the target compound likely increases LogP compared to methoxy analogs, favoring membrane permeability but reducing aqueous solubility .
  • Crystallographic studies using SHELX software () could elucidate hydrogen-bonding patterns critical for stability .

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